2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine

Lipophilicity Drug-likeness Physicochemical profiling

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine (CAS 1463990-85-3, molecular formula C₁₁H₁₅NOS, MW 209.31 g·mol⁻¹) is a synthetic 1,3-thiazolidine derivative in which a 4-(methoxymethyl)phenyl substituent occupies the 2-position of the saturated five‑membered sulfur–nitrogen heterocycle. It is offered as a research‑grade building block (≥97–98% purity) and is described generically as a ‘versatile small‑molecule scaffold’ for medicinal‑chemistry applications.

Molecular Formula C11H15NOS
Molecular Weight 209.31
CAS No. 1463990-85-3
Cat. No. B2606949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine
CAS1463990-85-3
Molecular FormulaC11H15NOS
Molecular Weight209.31
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)C2NCCS2
InChIInChI=1S/C11H15NOS/c1-13-8-9-2-4-10(5-3-9)11-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
InChIKeyPWXPFEHVXMZPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine CAS 1463990-85-3: Procurement-Grade Heterocyclic Scaffold Identity


2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine (CAS 1463990-85-3, molecular formula C₁₁H₁₅NOS, MW 209.31 g·mol⁻¹) is a synthetic 1,3-thiazolidine derivative in which a 4-(methoxymethyl)phenyl substituent occupies the 2-position of the saturated five‑membered sulfur–nitrogen heterocycle . It is offered as a research‑grade building block (≥97–98% purity) and is described generically as a ‘versatile small‑molecule scaffold’ for medicinal‑chemistry applications . No target‑specific biological data (IC₅₀, Ki, MIC) have been published for this exact CAS number; its utility therefore resides in its computed physicochemical profile and in the established structure–activity relationships (SAR) of the 2‑aryl‑1,3‑thiazolidine class, where the nature of the 4‑substituent profoundly modulates potency, selectivity, and pharmacokinetic behaviour [1].

Why 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine Cannot Be Replaced by Off‑the‑Shelf 2‑Aryl‑1,3‑thiazolidine Analogs


In the absence of target‑specific biological data for CAS 1463990-85-3, the principal risk of unqualified substitution arises from the well‑documented sensitivity of the 2‑aryl‑1,3‑thiazolidine pharmacophore to even minor alterations of the 4‑phenyl substituent. Published SAR studies on 2‑arylthiazolidine‑4‑carboxylic acid amides demonstrate that changes in the para‑substituent (e.g., methoxy → ethoxy → methyl) can shift antiproliferative IC₅₀ values by an order of magnitude and invert selectivity between cancer and normal cell lines [1]. The methoxymethyl (–CH₂–O–CH₃) motif of the title compound introduces a flexible, hydrogen‑bond‑accepting spacer that is absent in the commonly stocked direct‑ether analogs (e.g., 4‑methoxy or 4‑ethoxy). This structural distinction translates into measurable differences in computed logP and topological polar surface area (TPSA) that are predictive of altered membrane permeability, solubility, and target engagement . Consequently, treating any 2‑aryl‑1,3‑thiazolidine with the same molecular formula as functionally interchangeable ignores the substituent‑dependent physicochemical and pharmacological divergence that defines the class.

Quantitative Differentiation of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine from Closest 2‑Aryl‑1,3‑thiazolidine Analogs


Computed logP: 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine Is Significantly Less Lipophilic Than Methoxy, Ethoxy, and Methoxy‑Methyl Congeners

The computed partition coefficient (logP) of 2-[4-(methoxymethyl)phenyl]-1,3-thiazolidine (2.168 ) is consistently lower than that of its closest 2‑aryl‑1,3‑thiazolidine analogs. This difference reflects the polar character of the methoxymethyl ether spacer and predicts reduced membrane storage, higher aqueous solubility, and potentially lower metabolic clearance by CYP450 isoforms that prefer lipophilic substrates.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): A >25 Ų Reduction Relative to Direct 4‑Methoxy and 4‑Methoxy‑3‑methyl Analogs

The TPSA of 2-[4-(methoxymethyl)phenyl]-1,3-thiazolidine (21.26 Ų ) is markedly lower than that of two structurally close analogs that bear a methoxy group directly attached to the phenyl ring. A TPSA below 60 Ų is generally correlated with good intestinal absorption, and the ~25 Ų deficit relative to comparators suggests superior passive membrane diffusion.

Membrane permeability Oral bioavailability Drug design

Hydrogen‑Bond Acceptor Count: An Additional H‑Bond Acceptor Distinguishes the Methoxymethyl Derivative from All Direct‑Ether Analogs

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine possesses three hydrogen‑bond acceptor sites (the thiazolidine nitrogen and sulfur, and the methoxy oxygen) , whereas the corresponding 4‑methoxy and 4‑ethoxy derivatives possess only two . The additional acceptor originates from the ether oxygen in the methoxymethyl spacer and can participate in supplementary non‑covalent interactions with biological targets or co‑crystal formers.

Molecular recognition Solubility Crystal engineering

Rotatable Bond Count: Enhanced Conformational Flexibility Relative to Direct 4‑Methoxy and 4‑Ethoxy Analogs

The methoxymethyl substituent introduces an sp³‑hybridized methylene spacer that increases the rotatable bond count to three , compared with two rotatable bonds for both the 4‑methoxy and 4‑ethoxy derivatives (where the oxygen is directly attached to the phenyl ring). The extra degree of torsional freedom allows the terminal methoxy group to sample a wider conformational space, which can be exploited for induced‑fit binding or for tuning entropic contributions to ligand–protein association.

Conformational entropy Induced fit Binding kinetics

Class‑Level SAR Precedent: Para‑Substituent Identity on the 2‑Phenyl Ring Governs Antiproliferative Potency and Selectivity in 2‑Aryl‑1,3‑thiazolidines

Although no direct biological data exist for CAS 1463990-85-3, the SAR framework established for 2‑arylthiazolidine‑4‑carboxylic acid amides (ATCAAs) demonstrates that the nature of the para‑substituent is a primary determinant of both IC₅₀ and cancer‑cell selectivity [1]. In that series, compounds with electron‑donating para‑substituents (e.g., OMe) displayed IC₅₀ values ranging from low micromolar to sub‑micromolar, and selectivity indices (SI) varied from <1 to >10 depending on the substituent. By extension, the unique methoxymethyl substituent of the title compound is expected to confer a distinct potency and selectivity fingerprint that cannot be predicted from the behaviour of the 4‑methoxy or 4‑ethoxy congeners.

Structure–activity relationship Anticancer Selectivity

Purity Specification: ≥98% Purity Available from Multiple Vendors, Matching or Exceeding Common Analog Supply Grades

2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine is routinely offered at ≥97% (AKSci ) or ≥98% (ChemScene , Leyan ) purity. This specification is at parity with or superior to the typical catalogue purity of the closest analogs: 2-(4‑methoxyphenyl)thiazolidine is listed at 95+% , and 2-(4‑ethoxyphenyl)thiazolidine at 95+% . Higher initial purity reduces the burden of pre‑screening purification and improves inter‑batch reproducibility in biological assays.

Procurement Quality assurance Reproducibility

Recommended Application Scenarios for 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine Based on Verifiable Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Requiring a Low‑logP, Low‑TPSA 2‑Aryl‑1,3‑thiazolidine Fragment

Fragment libraries benefit from compounds with logP < 3 and TPSA < 60 Ų to ensure aqueous solubility and permeability. With a logP of 2.168 and TPSA of 21.26 Ų , the title compound satisfies these criteria more favourably than the common 4‑methoxy (logP 2.359, TPSA 46.56) and 4‑ethoxy (logP 2.289) analogs. Its three H‑bond acceptors and three rotatable bonds also offer distinct pharmacophoric vectors for fragment growing and linking strategies.

Scaffold‑Hopping Campaigns Targeting Kinase or GPCR ATP‑Binding Pockets Where Reduced Lipophilicity Is Desired

Kinase and GPCR lead series often suffer from high logP driven by aromatic stacking. The methoxymethyl derivative provides a 0.12–0.50 log-unit lipophilicity reduction relative to its direct‑ether congeners , potentially improving solubility, reducing off‑target binding to CYP450 enzymes, and lowering the risk of phospholipidosis—all without sacrificing the thiazolidine core that engages the hinge region or orthosteric site.

SAR Expansion Sets for 2‑Aryl‑1,3‑thiazolidine Anticancer Leads

The published SAR of 2‑arylthiazolidine‑4‑carboxylic acid amides shows that para‑substituent identity controls both potency (IC₅₀ spanning >10‑fold) and selectivity (SI spanning >5‑fold) in prostate and melanoma models [1]. Incorporating the methoxymethyl analog into an SAR matrix allows medicinal chemists to probe the effect of an extended, flexible hydrogen‑bond acceptor that is structurally orthogonal to the 4‑methoxy and 4‑ethoxy substituents already explored.

High‑Throughput Screening Libraries That Demand High Purity to Minimize False‑Positive Artefacts

The title compound is commercially available at ≥97–98% purity from multiple vendors , compared with 95+% for typical 2‑aryl‑1,3‑thiazolidine analogs. In HTS campaigns where compounds are tested at 10–30 µM, a 2–3% absolute purity advantage reduces the concentration of potentially interfering impurities by 0.2–0.9 µM, decreasing the likelihood of redox‑cycling false positives, aggregator artefacts, or masked activity.

Quote Request

Request a Quote for 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.